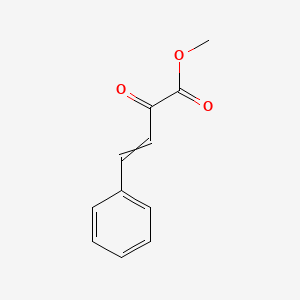
2-(4-甲基苯基)-1H-咪唑
描述
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data (IR, NMR, MS). It may also include computational calculations of properties .科学研究应用
合成和生物学研究
2-(4-甲基苯基)-1H-咪唑,一种咪唑衍生物变体,由于其重要的生物学和药学意义,已成为各种研究的主题。咪唑衍生物以其广泛的生物活性而闻名,包括抗微生物和抗癌活性。这些化合物的合成方法和结构反应在药物化学领域具有巨大的应用前景,使其成为该领域研究的宝贵主题(Ramanathan, 2017)。
腐蚀抑制
已对咪唑衍生物进行了研究,例如4-(4,5-双(4-甲氧基苯基)-1H-咪唑-2-基)酚及相关化合物,以探索其作为腐蚀抑制剂的潜力。这些研究涉及使用各种方法如失重和电化学技术来探索腐蚀抑制潜力,表明它们在保护金属在酸性环境中的实际应用(Prashanth et al., 2021)。
抗真菌评价和分子间相互作用
对各种咪唑衍生物的晶体结构进行的研究,包括2-甲基-4-苯基-1H-咪唑,表明取代基的电子给予/吸引倾向影响咪唑核的酸碱性质。这种行为影响了这些化合物的晶体结构和抗真菌活性,突显了它们在抗真菌应用中的潜力(Macías等,2018)。
合成和分子对接研究
已进行了涉及各种咪唑衍生物的合成和分子对接的研究,例如2-(4-溴苯基)-1-(3-氟-4-甲基苯基)-4,5-二苯基-1H-咪唑。这些研究包括Hirshfeld表面分析、DFT计算和分子对接,以了解这些化合物与生物靶标(如白念珠菌)的相互作用,展示了它们在药物开发中的潜力(Jayashree et al., 2019)。
单胺氧化酶抑制剂
对咪唑基香豆素的研究表明其作为单胺氧化酶(MAO)A和B的抑制剂的潜力。这一发现为利用这些化合物治疗神经系统疾病和抑郁症开辟了途径(Sasidharan et al., 2018)。
锌(II) 卟啉受体
已对咪唑衍生物的亲和力进行了研究,以锌(II) 卟啉受体为对象。研究重点是不同咪唑衍生物如何与这些受体相互作用,揭示了生物化学相互作用和在传感器技术或分子识别过程中的潜在应用(Paul et al., 2003)。
碳钢腐蚀抑制
一种新型咪唑啉衍生物,2-甲基-4-苯基-1-对甲苯磺酰基-4,5-二氢-1H-咪唑,已被研究作为碳钢在酸性环境中的腐蚀抑制剂。这项研究突显了咪唑衍生物在工业应用中保护金属免受腐蚀的潜力(Zhang et al., 2015)。
合成和抗菌性能
咪唑衍生物已经合成并评估其抗微生物活性,展示了它们作为有效药剂对抗各种微生物感染的潜力。这些研究对抗生素开发领域做出了贡献 (Narwal et al., 2012)。
抗微生物药剂的分子对接
对咪唑衍生物的晶体结构分析和分子对接研究已经进行,以了解它们对某些蛋白质的抑制活性,这对于开发新的抗微生物药剂可能具有重要意义 (Sharma et al., 2018)。
电催化和药物分析
咪唑衍生物的电合成已被探索,用于其作为双功能电催化剂的应用。这项研究展示了这些化合物在同时测定各种药物化合物方面的潜力,说明了它们在分析化学中的重要性 (Nasirizadeh et al., 2013)。
作用机制
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other imidazole derivatives, potentially altering their function and leading to changes at the cellular level .
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in inflammation and microbial infection
Result of Action
Related compounds have been shown to exert various effects, including antimicrobial and anti-inflammatory activities
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence its activity .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(4-Methylphenyl)-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and the production of reactive oxygen species .
Cellular Effects
2-(4-Methylphenyl)-1H-imidazole exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylphenyl)-1H-imidazole involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases, resulting in the downregulation of signaling pathways involved in cell growth and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenyl)-1H-imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methylphenyl)-1H-imidazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenyl)-1H-imidazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level triggers significant biological responses. High doses of 2-(4-Methylphenyl)-1H-imidazole have been associated with toxic effects such as liver damage, oxidative stress, and disruption of normal cellular functions .
Metabolic Pathways
2-(4-Methylphenyl)-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, 2-(4-Methylphenyl)-1H-imidazole can influence metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 2-(4-Methylphenyl)-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(4-Methylphenyl)-1H-imidazole within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-(4-Methylphenyl)-1H-imidazole can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
属性
IUPAC Name |
2-(4-methylphenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDFWPCDITBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344035 | |
| Record name | 2-(4-Methylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37122-50-2 | |
| Record name | 2-(4-Methylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating 2-(4-Methylphenyl)-1H-imidazole into the structure of aromatic polyamides?
A1: The incorporation of 2-(4-Methylphenyl)-1H-imidazole, as part of a diamine monomer, influences the properties of the resulting aromatic polyamides. Specifically, the research highlights the impact of this structural unit on the polymers' solubility and glass transition temperature (Tg) [].
Q2: How does the presence of 2-(4-Methylphenyl)-1H-imidazole affect the thermal properties of the synthesized polyamides?
A2: The study found that incorporating a phenoxy group adjacent to the imidazole unit, as seen in the diamine 4,5-bis[4-(4-aminophenoxy)phenyl]-2-phenylimidazole, led to a significant decrease in Tg compared to analogous polyamides lacking the phenoxy unit. This suggests that the 2-(4-Methylphenyl)-1H-imidazole, in combination with the phenoxy group, introduces flexibility into the polymer backbone, ultimately influencing its thermal properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




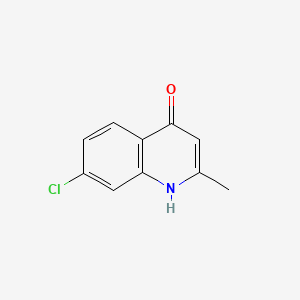

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)

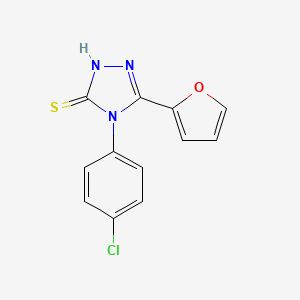


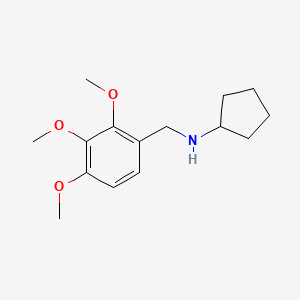
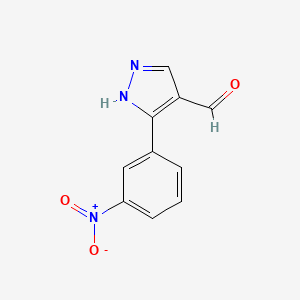
![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)


